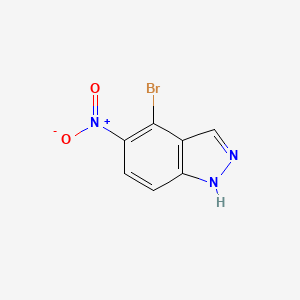

4-Bromo-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTUCPXIMAPXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310886 | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-72-0 | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-nitro-1H-indazole

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including potent kinase inhibitors used in oncology.[1] The 1H-indazole scaffold is a privileged structure, prized for its ability to engage in key hydrogen bonding interactions with biological targets. The compound this compound (CAS No. 1190315-72-0) is a particularly valuable, yet synthetically challenging, intermediate.[2][][4] Its strategic importance lies in the orthogonal reactivity of its substituents: the nitro group can be readily reduced to an amine, providing a vector for amide coupling or other elaborations, while the bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid diversification of the indazole core, making it a critical building block for creating libraries of potential drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound, focusing on a logical and field-proven synthetic strategy. We will delve into the causality behind experimental choices, provide a detailed operational protocol, and discuss the underlying reaction mechanisms, equipping researchers and drug development professionals with the knowledge to confidently approach its preparation.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties and potential hazards of a compound is a prerequisite for safe and effective laboratory execution.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1190315-72-0 | [2][4] |

| Molecular Formula | C₇H₄BrN₃O₂ | [2] |

| Molecular Weight | 242.03 g/mol | [2] |

| Appearance | Typically a solid powder | Inferred |

| SMILES | O=[O-] | [2] |

Safety & Handling:

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structure and data on closely related analogues such as 6-bromo-4-nitro-1H-indazole and other nitroaromatic compounds.[5]

-

Toxicity: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 3), based on analogues. It may cause skin, eye, and respiratory irritation.[6]

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]

Strategic Analysis of Synthetic Pathways

The synthesis of this compound requires the precise installation of two functional groups onto the indazole core. The primary challenge lies in achieving the correct regiochemistry. Two main retrosynthetic approaches are considered:

-

Route A: Electrophilic Nitration of 4-Bromo-1H-indazole. This is the most direct and logical pathway. It begins with the commercially available 4-Bromo-1H-indazole. The success of this route hinges on the directing effects of the bromine atom and the fused pyrazole ring to favor nitration at the C5 position.

-

Route B: Electrophilic Bromination of 5-Nitro-1H-indazole. This route starts with 5-nitro-1H-indazole. However, literature on the bromination of indazoles often reports substitution at the more electronically activated C3 position, making the desired C4-bromination challenging and likely to result in a mixture of isomers.[7][8]

Given the higher predictability and likelihood of achieving the desired regiochemistry, Route A is the recommended and most authoritative strategy. The electron-withdrawing nature of the bromine atom at C4 and the deactivating effect of the protonated pyrazole ring under acidic nitrating conditions are expected to direct the incoming electrophile (NO₂⁺) to the C5 position.

Caption: Recommended workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 4-Bromo-1H-indazole

This protocol is adapted from standard procedures for the nitration of aromatic heterocycles, such as the synthesis of 5-Bromo-4-nitro-1H-imidazole, and represents a robust method for achieving the target compound.[9]

Table 2: Bill of Materials

| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 4-Bromo-1H-indazole | 186407-74-9 | 197.03 | 5.00 g | 25.4 | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25 mL | - | - |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.8 mL | 27.9 | 1.1 |

| Ice Water | - | 18.02 | 200 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |

| Brine | - | - | As needed | - | - |

Step-by-Step Methodology:

-

Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a chemical fume hood.

-

Acid Preparation: Carefully add concentrated sulfuric acid (25 mL) to the flask. Cool the flask in an ice/water bath to 0-5 °C with gentle stirring.

-

Substrate Addition: Once the acid is cooled, add 4-Bromo-1H-indazole (5.00 g, 25.4 mmol) portion-wise to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. The indazole should fully dissolve.

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.8 mL, 27.9 mmol) to 5 mL of cold concentrated sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the indazole solution over 20-30 minutes, maintaining the internal reaction temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

-

Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 mL of crushed ice/water with vigorous stirring. A precipitate should form.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to afford the crude this compound.

-

Purification (if necessary): If analytical data indicates impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights: The Basis for Regioselectivity

The success of this synthesis is rooted in the principles of electrophilic aromatic substitution on a substituted heterocyclic system.

Caption: Mechanism of nitration on 4-Bromo-1H-indazole.

-

Generation of the Nitronium Ion: In the strongly acidic medium of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

-

Electrophilic Attack: The 4-bromo-1H-indazole substrate is protonated in the strong acid, primarily on the pyrazole nitrogen. This protonation deactivates the ring system towards electrophilic attack. However, substitution is still possible. The bromine at C4 is a deactivating group but is ortho-, para-directing. The fused pyrazole ring also influences the electron density. The attack of the nitronium ion occurs preferentially at the C5 position, which is para to the N1-position of the indazole and meta to the deactivating bromine atom. This position is sterically accessible and electronically favored over other positions, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate).

-

Rearomatization: A base (H₂O or HSO₄⁻) abstracts a proton from the C5 position of the sigma complex, restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be characteristic of the 4,5-disubstitution pattern. Based on known spectra for similar compounds, one would expect signals in the aromatic region (typically δ 7.5-9.0 ppm).[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (242.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Melting Point: A sharp melting point range for the purified compound indicates high purity.

Conclusion

The synthesis of this compound via the electrophilic nitration of 4-bromo-1H-indazole is a logical and efficient method for producing this highly valuable building block. By understanding the underlying principles of regioselectivity in electrophilic aromatic substitution and adhering to a carefully controlled protocol, researchers can reliably access this intermediate. The strategic placement of the bromo and nitro functionalities provides a gateway for extensive chemical exploration, underscoring its importance in the accelerated discovery of novel therapeutics in modern drug development.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

3-Bromo-5-nitro-1H-indazole - ChemBK. [Link]

-

Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218) - ResearchGate. [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P

-

5-Bromo-6-nitro-1H-indazole - PubChem. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PubMed Central. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P

-

Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors - Scribd. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ACS Publications. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

Hyma Synthesis Pvt. Ltd Product List - Hyma Synthesis. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Royal Society of Chemistry. [Link]

-

This compound - Nanjing Bike Biotechnology Co., Ltd. [Link]

-

4-Bromo-1H-indazole Structure - Mol-Instincts. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed Central. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 4. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. 5-bromo-4-nitro-1H-indazole(2133005-85-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0). It is important to note that publicly available, experimentally verified data for this specific compound is limited. Therefore, this guide synthesizes information from commercial supplier data, computational predictions, and established chemical principles for analogous structures. All predicted data and proposed experimental protocols should be treated as theoretical and require experimental validation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif in various protein kinases, making it a "privileged scaffold" in the design of targeted therapeutics, particularly in oncology.[3][4] The introduction of substituents onto the indazole core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the development of highly potent and selective agents.[1]

This compound is a strategically functionalized derivative poised for further chemical elaboration. The presence of a bromine atom at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, while the nitro group at the 5-position acts as a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a precursor for an amino group. This guide provides a detailed exploration of the known and predicted chemical properties of this valuable research chemical.[]

Core Compound Identification and Physicochemical Properties

This compound is identifiable by its unique CAS number, 1190315-72-0.[6][7][8][9][10] It is commercially available from various suppliers, typically with a purity of 96% or higher.[6][9]

Structural and Molecular Data

The core structure consists of an indazole ring system substituted with a bromine atom at position 4 and a nitro group at position 5.

| Property | Value | Source(s) |

| CAS Number | 1190315-72-0 | [][6] |

| Molecular Formula | C₇H₄BrN₃O₂ | [][6] |

| Molecular Weight | 242.03 g/mol | [][6] |

| Canonical SMILES | C1=CC(=C(C2=C1NN=C2)Br)[O-] | [][6] |

| InChI Key | BHTUCPXIMAPXJQ-UHFFFAOYSA-N | [] |

Predicted Physicochemical Properties

Note: The following data are computationally predicted and have not been experimentally verified. They provide estimations for guiding experimental design.

| Property | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [6] |

| LogP (Octanol-Water Partition Coeff.) | 2.2336 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

| Melting Point | No experimental data available. For comparison, the related compound 3-Bromo-5-nitro-1H-indazole has a melting point of approximately 210-214°C.[11] | N/A |

| Boiling Point | No experimental data available. | N/A |

| Solubility | No experimental data available. Expected to have good solubility in organic solvents like DMSO and DMF, with slight solubility in water, similar to other nitroindazoles.[11] | N/A |

Proposed Synthesis Protocol

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-1H-indazole (CAS 186407-74-9) is a commercially available starting material.[12]

-

Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard and most effective reagent for the nitration of aromatic systems. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the bromine atom and the deactivating nature of the pyrazole ring.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic nitration reaction and minimize the formation of side products.

Step-by-Step Methodology (Theoretical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-Bromo-1H-indazole (1.0 eq).

-

Acidification: Cool the flask in an ice-water bath to 0°C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is fully dissolved.

-

Nitration: While maintaining the temperature between 0°C and 10°C, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acid.

-

Drying: Dry the solid product under vacuum to yield crude this compound.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product of high purity.

Caption: Proposed synthesis workflow for this compound.

Expected Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of its functional groups and the aromatic indazole core.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can undergo alkylation or acylation reactions. Studies on other nitroindazoles show that alkylation can occur at both N1 and N2 positions, with the product ratio being dependent on reaction conditions.[13][14]

-

Electrophilic Aromatic Substitution: The indazole ring is generally less reactive towards electrophilic substitution than benzene due to the pyrazole moiety. The strong electron-withdrawing effect of the nitro group at C5 and the bromo group at C4 will further deactivate the benzene ring, making additional electrophilic substitutions challenging.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly activates the benzene ring towards nucleophilic aromatic substitution. While the nitro group itself can sometimes be displaced, it is more likely to activate other positions for substitution by strong nucleophiles.[15][16]

-

Cross-Coupling Reactions: The C4-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or amino substituents at this position, making it a key transformation for library synthesis in drug discovery.[3]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation is fundamental, as the resulting 4-bromo-1H-indazol-5-amine is a versatile intermediate for the synthesis of amides, ureas, and other derivatives with potential biological activity.

Caption: Key reactivity pathways of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra are available in the searched literature. The following are predictions based on fundamental principles of NMR spectroscopy and analysis of similar structures.[17]

1H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

NH Proton: A broad singlet is expected far downfield, likely > 13 ppm, characteristic of the acidic indazole N-H proton.

-

Aromatic Protons: The benzene portion of the indazole will show three protons. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom. We can expect signals in the range of 7.5-8.5 ppm. The proton at C7 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C3 (on the pyrazole ring) a singlet.

13C NMR Spectroscopy (Predicted)

-

The spectrum will show 7 distinct carbon signals.

-

The carbons attached to the electron-withdrawing bromine (C4) and nitro group (C5) will be significantly affected. C5 is expected to be shifted downfield due to the nitro group's deshielding effect.

-

The remaining aromatic carbons would appear in the typical range of 110-140 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety information provided here is based on related bromo-nitro aromatic compounds and should be used as a guideline pending a formal hazard assessment.

-

Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Applications in Research and Drug Discovery

While specific biological activities for this compound have not been reported, its value lies in its potential as a key building block for synthesizing libraries of more complex molecules for screening. Indazole derivatives have shown a wide range of pharmacological activities, including:

-

Anticancer Agents: As kinase inhibitors (e.g., for PLK4, c-Kit, PDGFRβ).[1][3]

-

Anti-inflammatory Agents. [4]

-

Antiparasitic Agents. [2]

The dual functionality of this molecule allows for sequential or orthogonal modifications at the C4 (via cross-coupling) and C5 (via nitro reduction and subsequent derivatization) positions, providing a powerful platform for structure-activity relationship (SAR) studies.

References

-

ChemBK. 3-Bromo-5-nitro-1H-indazole. [Link]

-

Gomes, P. et al. (2020). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules, 25(9), 2085. [Link]

-

Capot Chemical. 1190315-72-0 | this compound. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]

-

MDPI. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. [Link]

-

Hairui Chemical. 4-Bromo-5-nitro-1H-indazole_1190315-72-0. [Link]

-

RSC Publishing. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. [Link]

- Metin, B. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

RSC Publishing. Shining light on the nitro group: distinct reactivity and selectivity. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Taylor & Francis. Indazole – Knowledge and References. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubChem. 4-bromo-1H-indazole. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 6. chemscene.com [chemscene.com]

- 7. 1190315-72-0|this compound|BLD Pharm [bldpharm.com]

- 8. 1190315-72-0 | this compound - Capot Chemical [capotchem.com]

- 9. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 10. 4-Bromo-5-nitro-1H-indazole_1190315-72-0_Hairui Chemical [hairuichem.com]

- 11. chembk.com [chembk.com]

- 12. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Foreword: Characterizing Novel Heterocycles for Drug Discovery

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-nitro-1H-indazole

In the landscape of modern medicinal chemistry and drug development, substituted indazoles represent a privileged scaffold, appearing in numerous compounds with significant therapeutic potential. The specific functionalization of the indazole core dictates its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. This compound is one such molecule, a chemical intermediate whose precise characterization is paramount for its effective use in synthesis and research.[]

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require not only the available data but also a robust framework for the experimental validation of these properties. Adhering to the principles of scientific integrity, we will clearly distinguish between predicted and experimentally determined values. Where experimental data is not publicly available, we provide detailed, field-proven methodologies to empower researchers to generate this critical information in their own laboratories. This document is structured to serve as both a data repository and a practical laboratory guide.

Molecular and Physicochemical Profile

The foundational characteristics of a molecule are its identity and its basic physicochemical parameters. These values are the primary inputs for computational models, synthetic planning, and initial formulation strategies.

Core Molecular Identifiers

Physicochemical Data Summary

The following table summarizes key computed and reported physical properties. It is critical to note that many of these values are derived from computational models and await experimental verification.

| Property | Value | Source | Notes |

| Molecular Weight | 242.03 g/mol | [2] | Calculated from the molecular formula. |

| Monoisotopic Mass | 240.94868 Da | [3] | Essential for high-resolution mass spectrometry. |

| LogP (Octanol-Water Partition Coefficient) | 2.23 | [2] | A predicted value indicating moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [2] | Suggests reasonable cell permeability characteristics. |

| Hydrogen Bond Donors | 1 | [2] | The N-H proton of the indazole ring. |

| Hydrogen Bond Acceptors | 3 | [2] | The nitro-group oxygens and the pyrazole nitrogen. |

| Melting Point | Not Available | - | Experimental determination is required. See Protocol 1. |

| Boiling Point | Not Available | - | Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Not Available | - | Expected to be low. Experimental determination is required. See Protocol 2. |

| pKa | Not Available | - | The N-H proton is acidic; the pyrazole nitrogen is basic. |

Workflow for Comprehensive Physical Characterization

A systematic approach is essential for the full physical and chemical characterization of a research compound. The following workflow outlines the logical progression from initial analysis to a complete data package.

Sources

4-Bromo-5-nitro-1H-indazole CAS number 1190315-72-0

An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates the available data and provides context through analogous compounds. We will delve into its chemical and physical properties, plausible synthetic routes based on related structures, its potential applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] Their structural versatility allows for substitution at various positions, enabling the fine-tuning of their pharmacological profiles. This compound represents a key building block within this class of compounds. The presence of a bromine atom and a nitro group provides two distinct functional handles for further synthetic transformations, making it a valuable starting material for the creation of diverse chemical libraries. While detailed studies on this specific isomer are limited, its structural motifs suggest significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| CAS Number | 1190315-72-0 | [][4] |

| Molecular Formula | C₇H₄BrN₃O₂ | [5] |

| Molecular Weight | 242.03 g/mol | [5] |

| Monoisotopic Mass | 240.94868 Da | [5] |

| Predicted XlogP | 2.1 | [5] |

| Appearance | Likely a solid | Inferred |

| Storage | Store at room temperature, sealed in a dry environment | [6] |

Synthesis and Mechanistic Insights

Analogous Synthesis of a Substituted Bromo-Nitro-Indazole

The synthesis of 6-bromo-4-nitro-1H-indazole involves a multi-step process starting from a substituted aniline.[7] This approach leverages classical organic reactions, including nitration, reduction, and diazotization followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-nitro-1H-indazole (Analogous Compound)

Step 1: Nitration of the Starting Material

-

Rationale: The initial step involves the introduction of nitro groups onto the aromatic ring of a suitable starting material, such as a substituted 2-methylaniline. The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical for achieving the desired regioselectivity and yield. The strong acidic conditions protonate nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

-

Procedure (as described in CN107805221A for a related starting material):

-

To a solution of the starting aniline in a suitable solvent, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

The reaction mixture is then carefully quenched by pouring it onto ice, and the precipitated product is collected by filtration.

-

Step 2: Reduction of the Nitro Group

-

Rationale: One of the nitro groups is selectively reduced to an amine. This is a crucial step to set up the subsequent diazotization and cyclization. Common reducing agents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the selectivity and overall yield. The patent suggests the use of iron powder with ammonium chloride.[7]

-

Procedure (as described in CN107805221A):

-

The dinitro compound is dissolved in a mixture of ethanol and water.

-

Ammonium chloride and iron powder are added, and the mixture is heated (e.g., to 80°C).

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated to yield the crude amino-nitro compound.

-

Step 3: Diazotization and Cyclization to Form the Indazole Ring

-

Rationale: The newly formed amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The diazonium salt is generally unstable and, in this case, undergoes an intramolecular cyclization to form the pyrazole ring of the indazole system. This is a classic method for the formation of the indazole core.

-

Procedure (as described in CN107805221A):

-

The amino-nitro compound is dissolved in an acidic solution (e.g., aqueous HCl).

-

The solution is cooled to a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.

-

The reaction is stirred for a short period to allow for the formation of the indazole ring.

-

The product precipitates from the solution and is collected by filtration, washed, and dried.

-

Caption: General RTK signaling pathway and a potential point of inhibition for indazole-based drugs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related compounds such as other bromo-nitro-indazoles and nitroimidazoles, the following hazards and precautions can be anticipated. [8][9] Table 3: Anticipated Hazards and Handling Precautions

| Category | Recommendation |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. [8] |

| Skin Irritation | Causes skin irritation. [8] |

| Eye Irritation | Causes serious eye irritation. [8] |

| Respiratory Irritation | May cause respiratory irritation. [8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. [8] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. [8] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [8] |

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive public data on this specific compound is limited, this guide provides a foundational understanding based on its chemical properties and by drawing parallels with closely related, well-documented compounds. The synthetic strategies and potential biological applications discussed herein offer a starting point for researchers aiming to utilize this molecule in the development of novel chemical entities. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

- Supporting Information for a scientific article. (n.d.).

-

PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Scribd. (n.d.). 4 Bromo 1H Indazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-7-nitro-1h-indazole. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1190315-72-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 6. 6963-65-1|4-Bromo-5-nitroimidazole|BLD Pharm [bldpharm.com]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

A Technical Guide to the Anticipated Biological Activity of 4-Bromo-5-nitro-1H-indazole: A Roadmap for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of clinically approved therapeutics, particularly in oncology. 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0) is a sparsely characterized derivative within this privileged class. While direct biological data for this specific compound is not extensively available in peer-reviewed literature, its structural motifs—the indazole core, a bromine substituent, and a nitro group—provide a strong basis for predicting its biological activities. This guide synthesizes the known biological landscape of structurally related indazoles to postulate the most probable mechanisms of action for this compound. It further serves as a practical manual, providing detailed, field-proven protocols for the systematic investigation of its predicted anticancer and kinase inhibitory properties.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several FDA-approved small molecule drugs feature the indazole core, underscoring its therapeutic significance.[1][2] Notable examples include:

-

Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) for specific types of solid tumors.

The consistent success of indazole-based compounds in targeting protein kinases makes this target class the most logical starting point for investigating the biological activity of novel derivatives like this compound.

Postulated Biological Activity of this compound

Based on extensive structure-activity relationship (SAR) studies of related indazole derivatives, we can formulate a strong hypothesis regarding the biological potential of this compound.[3] The presence of electron-withdrawing groups (bromo and nitro) on the benzene ring of the indazole core is a common feature in many potent kinase inhibitors. These substitutions can influence the electronic properties of the heterocyclic system, potentially enhancing its interaction with the ATP-binding pocket of protein kinases.

It is therefore hypothesized that this compound will exhibit:

-

Inhibition of Protein Kinases: Particularly serine/threonine and tyrosine kinases, which are frequently implicated in cancer cell signaling.

-

Antiproliferative Activity: Against a panel of human cancer cell lines.

-

Induction of Apoptosis: As a downstream consequence of kinase inhibition and cell cycle disruption.

The following sections provide detailed protocols to systematically test these hypotheses.

Experimental Protocols for Biological Characterization

Assessment of Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plate with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Antiproliferative Activity

| Cell Line | Cancer Type | This compound IC₅₀ (µM) |

| A549 | Lung Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| K562 | Myeloid Leukemia | Experimental Value |

In Vitro Kinase Inhibition Assay

To determine if the antiproliferative effects are due to direct enzyme inhibition, an in vitro kinase assay is essential. A luminescence-based assay that quantifies ADP production is a common and robust method.

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase-mediated reaction to produce light. The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer with a fixed concentration of DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific protein kinase (e.g., VEGFR2, PDGFRβ, c-Kit), and its corresponding substrate peptide in a kinase assay buffer.

-

Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate at 30°C for 1 hour.

-

ADP Detection: Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add a detection reagent that converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |

| VEGFR2 | Experimental Value | Known Value |

| PDGFRβ | Experimental Value | Known Value |

| c-Kit | Experimental Value | Known Value |

| FLT3 | Experimental Value | Known Value |

Evaluation of Apoptosis Induction: Western Blot Analysis

Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP, to confirm this mechanism of cell death.[5][6]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the presence and relative abundance of target proteins.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC₅₀ value for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the apoptotic markers to the loading control to determine the extent of apoptosis induction.

Visualization of Pathways and Workflows

Postulated Signaling Pathway and Point of Intervention

Indazole derivatives often act as ATP-competitive inhibitors of protein kinases. A plausible mechanism for this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling cascade, which is critical for tumor growth and proliferation.

Caption: Hypothesized inhibition of an RTK signaling pathway.

Experimental Workflow for Biological Characterization

The systematic evaluation of this compound follows a logical progression from broad cellular effects to specific molecular interactions.

Caption: Workflow for elucidating biological activity.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its chemical structure strongly suggests potential as an anticancer agent, likely acting through the inhibition of protein kinases. This guide provides a robust, hypothesis-driven framework for its initial biological evaluation. The detailed protocols for assessing antiproliferative effects, specific kinase inhibition, and induction of apoptosis offer a clear and actionable path for researchers to elucidate the therapeutic potential of this compound. The successful execution of these experiments will be pivotal in determining if this compound warrants further investigation in the drug discovery pipeline.

References

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Longdom Publishing. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]

-

PubMed. (n.d.). Determination of Caspase Activation by Western Blot. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

Introduction: The Strategic Importance of 4-Bromo-5-nitro-1H-indazole

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the molecular architecture and conformational dynamics of this compound. As a Senior Application Scientist, my objective is to synthesize data from experimental findings and computational models to provide a robust understanding of this compound's structural features, which are critical for its application in medicinal chemistry and materials science.

Indazole-based compounds are a cornerstone in modern medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a diverse array of biological targets.[1][2] this compound is a synthetic derivative that has garnered attention for its potential as a building block in the development of novel therapeutics.[1][] The strategic placement of a bromine atom at the 4-position and a nitro group at the 5-position significantly alters the steric and electronic landscape of the parent indazole ring. This functionalization is not arbitrary; it is a deliberate design choice to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. A granular understanding of the molecule's three-dimensional structure and conformational preferences is, therefore, a prerequisite for unlocking its full potential in rational drug design.

Elucidation of the Molecular Structure

The definitive structure of this compound is characterized by a bicyclic aromatic system, with substituents that impart distinct chemical properties.

The Indazole Core

The foundational framework is the 1H-indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring.[1] This core is predominantly planar. The relative thermodynamic stability of the 1H-indazole tautomer is greater than the 2H form, making it the predominant isomer.[1] This planarity is a key factor in how the molecule presents its functional groups for intermolecular interactions, such as π-π stacking with aromatic residues in a protein binding pocket.

Influence of Key Substituents

-

4-Bromo Group : The bromine atom at the C4 position is a large, electronegative substituent that introduces significant steric bulk. This can be leveraged to achieve selectivity for a specific biological target by creating unfavorable steric clashes in the binding sites of off-target proteins. Furthermore, the bromine atom can act as a halogen bond donor, a critical non-covalent interaction for enhancing ligand affinity and specificity.

-

5-Nitro Group : The nitro group at the C5 position is a potent electron-withdrawing group, which modulates the electron density of the entire aromatic system. A critical aspect of its structure is the degree of rotation around the C5-N bond. The resulting dihedral angle relative to the indazole plane dictates the group's capacity to act as a hydrogen bond acceptor and engage in other electrostatic interactions. Studies on related nitro-indazoles have shown that this group can influence reactivity and interaction with biological targets.[4]

Physicochemical and Spectroscopic Data

Table 1: Key Molecular and Spectroscopic Parameters for this compound

| Parameter | Value / Expected Value | Significance & Rationale |

| Molecular Formula | C₇H₄BrN₃O₂ | Confirms the elemental composition of the molecule.[5][6] |

| Molecular Weight | 242.03 g/mol | Essential for quantitative analysis and reaction stoichiometry.[6] |

| ¹H NMR | Signals in the aromatic region | Protons on the indazole ring will appear as distinct signals (doublets, triplets) confirming the substitution pattern. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Signals for 7 distinct carbons | Confirms the carbon framework. The carbons attached to the bromine and nitro groups will show characteristic shifts. |

| IR Spectroscopy | ~3130 cm⁻¹ (N-H), ~1520 & 1330 cm⁻¹ (NO₂) | Characteristic stretching frequencies confirm the presence of the indazole N-H bond and the asymmetric and symmetric stretches of the nitro group, respectively.[7] |

| XLogP (Predicted) | ~2.1 - 2.23 | Indicates moderate lipophilicity, a key parameter for cell permeability and drug-likeness.[5][6] |

Conformational Analysis: A Dynamic Perspective

While solid-state structures are informative, the behavior of molecules in a biological, solution-phase environment is dynamic. Conformational analysis is crucial for understanding the range of shapes a molecule can adopt and which of these are energetically favorable.[8]

Rotational Profile of the 5-Nitro Group

The most significant conformational variable in this compound is the rotation of the nitro group about the C5-N bond. This rotation is not free and is governed by a potential energy barrier. Computational chemistry provides a powerful methodology for mapping this energy landscape.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is built.

-

Geometry Optimization: The structure is optimized to a local energy minimum using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This ensures all bond lengths and angles are at their lowest energy state.

-

Potential Energy Surface (PES) Scan: The dihedral angle (C4-C5-N-O) is systematically rotated in defined increments (e.g., 10°). At each step, the energy of the constrained molecule is calculated.

-

Energy Profile Generation: The calculated energies are plotted against the dihedral angle to visualize the rotational barrier and identify the lowest energy (most stable) conformations.

-

Validation: Frequency calculations are performed on the optimized minima and transition states to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency), respectively.

Caption: A typical workflow for determining rotational energy barriers using DFT.

The expected outcome is that the lowest energy conformation will involve the nitro group being slightly twisted out of the indazole plane to alleviate steric hindrance with the adjacent hydrogen atom at the C6 position.

Synthesis and Characterization

The preparation of this compound is a multi-step process that requires careful control of reaction conditions.

Protocol for Synthesis:

-

Starting Material: The synthesis typically begins with 4-bromo-1H-indazole.[9]

-

Nitration Reaction: The 4-bromo-1H-indazole is dissolved in a strong acid, typically concentrated sulfuric acid. A nitrating agent, such as concentrated nitric acid, is added dropwise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred for a specified time (e.g., 1-2 hours) and may be monitored by Thin Layer Chromatography (TLC) to assess completion.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate out of the acidic solution.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Caption: A simplified schematic of the synthesis of this compound.

Implications for Drug Discovery and Development

The precise structural and conformational details of this compound are not merely academic; they have profound, actionable implications in the field of drug discovery.

-

Structure-Activity Relationship (SAR): The defined orientation of the bromo and nitro groups provides a structural baseline. By understanding how this specific conformation interacts with a biological target, medicinal chemists can rationally design analogs. For instance, if the nitro group is found to be a key hydrogen bond acceptor, modifications can be made to enhance this interaction, potentially increasing potency.

-

Pharmacokinetic Optimization (ADME): The molecule's conformation influences its surface properties, such as polarity and shape. These factors directly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A more planar conformation might favor intercalation with DNA or stacking in a protein active site, while a more globular shape could affect membrane permeability.

-

Target Selectivity: The steric bulk of the 4-bromo substituent can be exploited to achieve selectivity. A drug candidate must not only bind to its intended target but also avoid binding to other proteins that could cause side effects. The conformation of the molecule dictates a unique 3D shape that can be tailored to fit the desired target with high specificity.

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its molecular structure is defined by a planar indazole core functionalized with electronically and sterically demanding substituents. The primary conformational flexibility lies in the rotation of the 5-nitro group, a feature that can be precisely modeled using computational techniques. A thorough understanding of this compound's synthesis, structure, and dynamic conformational behavior is indispensable for researchers aiming to utilize it as a scaffold in the design of next-generation therapeutics. The interplay between its static structure and dynamic conformation ultimately governs its biological activity, making this knowledge a critical asset in drug discovery pipelines.

References

- ChemicalBook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis.

- PubChem. (n.d.). This compound (C7H4BrN3O2). PubChemLite.

- PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Mahani, N. M. (n.d.). A Quantitative and Qualitative Investigation of Conformational Analysis, Tautomeric Preference and Intramolecular Hydrogen Bonding on N-nitroso N-thionitrosamine (NTA). Research Square.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). 4-bromo-1H-indazole.

- BOC Sciences. (n.d.). This compound.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.

-

Uthuppan, J., & Soni, K. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). LinkedIn.

-

Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

- University of California, Irvine. (n.d.). Conformational Analysis.

-

Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Rakib, E. M., et al. (2010). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform. [Link]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. [Link]

-

Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-5-nitro-1H-indazole: An Interpretive and Predictive Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic signature of 4-Bromo-5-nitro-1H-indazole (CAS No. 1190315-72-0).[1][] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for its application in research and development. While publicly available, fully assigned experimental spectra for this specific molecule are limited, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. We will detail the expected outcomes and underlying rationale for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is intended for researchers, chemists, and quality control specialists who require a practical, authoritative reference for identifying and verifying the structure of this compound.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. For this compound, our strategy is to use each method to confirm a specific aspect of its architecture.

-

Mass Spectrometry (MS): The initial and most crucial step is to confirm the molecular weight and elemental composition, with a particular focus on verifying the presence of a single bromine atom through its distinct isotopic signature.

-

Infrared (IR) Spectroscopy: This technique serves to rapidly identify the key functional groups present, namely the nitro (NO₂) group, the amine (N-H) of the indazole ring, and the aromatic system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom, which confirms the specific 4-bromo, 5-nitro substitution pattern.

The molecular structure and IUPAC numbering scheme are shown below:

Mass Spectrometry (MS): Confirming Molecular Formula

Expertise & Rationale: Mass spectrometry is the first-line technique for molecular formula verification. For a halogenated compound like this, it provides a self-validating system. The natural isotopic abundance of bromine is nearly a 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum must exhibit a characteristic "doublet" for the molecular ion peak ([M]⁺ and [M+2]⁺) with almost equal intensity. The absence of this pattern would immediately invalidate the proposed structure. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation and simplifying spectral interpretation.

Predicted Mass Spectrometry Data

The molecular formula C₇H₄BrN₃O₂ corresponds to a monoisotopic mass of 240.9487 Da.[1][3] The expected high-resolution mass spectrometry (HRMS) data would confirm this with high precision.

| Ion Adduct | Formula | Predicted m/z (Monoisotopic) | Key Feature |

| [M]⁺ | C₇H₄⁷⁹BrN₃O₂⁺ | 240.9487 | Base peak of the isotopic cluster. |

| [M+2]⁺ | C₇H₄⁸¹BrN₃O₂⁺ | 242.9466 | Second peak of the cluster, ~97% the intensity of [M]⁺. |

| [M+H]⁺ | C₇H₅⁷⁹BrN₃O₂⁺ | 241.9565 | Observed in positive ion ESI, must have a corresponding [M+H+2]⁺ peak. |

| [M-H]⁻ | C₇H₃⁷⁹BrN₃O₂⁻ | 239.9410 | Observed in negative ion ESI, must have a corresponding [M-H+2]⁻ peak.[3] |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ adducts.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Analysis: Center the analysis on the expected m/z range (e.g., 230-250 amu). Verify the measured m/z is within 5 ppm of the calculated theoretical mass and confirm the presence of the A+2 isotopic pattern characteristic of bromine.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive method to confirm the presence of key functional groups. For this molecule, the most prominent and diagnostic signals will be from the N-H bond of the pyrazole ring and the N-O bonds of the nitro group. The N-H stretch is typically a broad signal due to hydrogen bonding, while the nitro group produces two very strong, sharp absorptions that are often unmistakable.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Characteristic of the indazole N-H group, broadened by intermolecular hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic benzene ring portion. |

| 1620 - 1580 | C=C Aromatic Stretch | Medium | Skeletal vibrations of the fused aromatic rings. |

| 1550 - 1510 | Asymmetric NO₂ Stretch | Strong, Sharp | A highly reliable and intense peak confirming the nitro functional group. |

| 1360 - 1320 | Symmetric NO₂ Stretch | Strong, Sharp | The second key diagnostic peak for the nitro group. |

| ~800 | C-Br Stretch | Medium | Typically found in the fingerprint region, confirming the carbon-bromine bond. |

Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR is the cornerstone of structural analysis, providing unambiguous evidence of the atomic connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for indazole derivatives as its hydrogen-bond accepting nature slows the chemical exchange of the N-H proton, allowing it to be observed as a distinct, albeit broad, signal.[4] The chemical shifts and coupling patterns of the aromatic protons are dictated by the powerful electron-withdrawing effects of the nitro group and the inductive/resonance effects of the bromine atom, allowing for definitive assignment of the substitution pattern.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | > 13.5 | Broad Singlet | N/A | Highly deshielded due to its acidic nature and location within an aromatic system. Its breadth is due to quadrupolar relaxation and exchange. Disappears upon D₂O shake. |

| H3 | 8.4 - 8.6 | Singlet | N/A | This proton is adjacent to the pyrazole nitrogen (N2) and is typically observed as a singlet in the downfield region of indazoles. |

| H7 | 8.2 - 8.4 | Doublet | J ≈ 8.0 - 9.0 | H7 is ortho to the electron-withdrawing nitro group at C5, causing a significant downfield shift. It is coupled only to H6. |

| H6 | 7.8 - 8.0 | Doublet | J ≈ 8.0 - 9.0 | H6 is ortho to the bromine at C4 and coupled to H7, resulting in a doublet. |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C5 | 145 - 150 | The carbon directly attached to the nitro group is the most deshielded aromatic carbon due to strong resonance and inductive electron withdrawal. |

| C7a | 140 - 143 | Bridgehead carbon adjacent to the pyrazole ring. |

| C3a | 125 - 130 | Bridgehead carbon adjacent to the bromine-substituted carbon. |

| C3 | 133 - 138 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen. |

| C7 | 120 - 125 | Deshielded by the adjacent nitro group at C5. |

| C6 | 115 - 120 | Aromatic carbon with a typical chemical shift. |

| C4 | 105 - 110 | The carbon directly attached to bromine. The "heavy atom effect" of bromine causes a significant upfield shift compared to what would be expected based on electronegativity alone. |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-2 second relaxation delay. Co-add 16 scans for sufficient signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required.

-

Data Processing: Process the FID (Free Induction Decay) with a Fourier transform. Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

-

Validation: For absolute confirmation, 2D NMR experiments like COSY (to confirm H6-H7 coupling) and HSQC/HMBC (to correlate protons to their directly attached and long-range carbons) should be performed.

Integrated Analysis and Characterization Workflow

No single technique provides the complete picture. True structural verification comes from the logical integration of all data, where each result corroborates the others. The workflow below illustrates this self-validating process.

Conclusion

The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. The key identifiers are:

-

MS: A molecular ion cluster around m/z 241/243 with a ~1:1 intensity ratio.

-

IR: Strong, sharp absorbances around 1530 cm⁻¹ and 1340 cm⁻¹ (NO₂) and a broad N-H stretch above 3100 cm⁻¹.

-

¹H NMR: The presence of three distinct aromatic signals (two doublets, one singlet) and a very downfield (>13 ppm), broad N-H singlet in DMSO-d₆.

-

¹³C NMR: The presence of seven distinct carbon signals, with the C-NO₂ and C-Br carbons appearing at characteristic chemical shifts (~147 ppm and ~107 ppm, respectively).

By following the protocols and interpretive logic outlined in this guide, researchers can reliably verify the purity and identity of this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-nitro-1H-indazole